Product packaging for 2-Methyl-2-butene-1,4-diyl diacetate(Cat. No.:CAS No. 30264-54-1)

2-Methyl-2-butene-1,4-diyl diacetate

Cat. No.: B13802506
CAS No.: 30264-54-1
M. Wt: 186.20 g/mol
InChI Key: LJPNEMAMFITRSO-QPJJXVBHSA-N
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Description

Contextual Significance within Unsaturated Organic Compounds and their Derivatives

Unsaturated organic compounds, characterized by the presence of carbon-carbon double or triple bonds, are fundamental building blocks in organic synthesis. Their reactivity, primarily centered around the π-bonds, allows for a vast array of chemical transformations, including additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. The introduction of functional groups, such as the acetate (B1210297) moieties in 2-Methyl-2-butene-1,4-diyl diacetate, further enhances their synthetic utility.

The diacetate functionality in this compound serves multiple purposes. It can act as a protecting group for the corresponding diol, allowing for selective reactions at the double bond. Furthermore, the acetate groups are excellent leaving groups in palladium-catalyzed allylic substitution reactions, a cornerstone of modern synthetic methodology. The presence of the methyl group on the double bond introduces steric and electronic effects that can influence the regioselectivity and stereoselectivity of these transformations, making it a valuable substrate for investigating the subtleties of reaction mechanisms.

The general class of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates can be synthesized via palladium-catalyzed additions of alkylboronic acids to but-2-yne-1,4-diyl diacetate. researchgate.net This method provides a direct route to these compounds with defined stereochemistry.

Overview of Advanced Research Themes for Butenediyl Diacetates

Research into butenediyl diacetates, including this compound, is driven by their potential applications in the synthesis of complex molecules and functional materials. Several advanced research themes are currently being explored:

Stereoselective Synthesis: A primary focus is the development of methods for the stereoselective synthesis of substituted butenediyl diacetates. The geometry of the double bond (E or Z) and the introduction of chiral centers are critical for their application in the synthesis of natural products and pharmaceuticals.

Catalytic Functionalization: The development of novel catalytic methods to functionalize the butenediyl diacetate scaffold is a major area of investigation. This includes palladium-catalyzed reactions that can proceed with high chemo-, regio-, and stereoselectivity. researchgate.net

Cascade Reactions: Butenediyl diacetates are excellent substrates for cascade reactions, where multiple bond-forming events occur in a single operation. These processes are highly efficient and can rapidly generate molecular complexity from simple starting materials.

Polymer Synthesis: The bifunctional nature of butenediyl diacetates makes them attractive monomers for the synthesis of advanced polymers. Cross-metathesis reactions with other olefins, for instance, can yield functionalized polymers with tailored properties.

Detailed Research Findings

The synthesis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates has been systematically investigated. A general and efficient method involves the palladium-catalyzed addition of alkylboronic acids to but-2-yne-1,4-diyl diacetate. This reaction proceeds with high stereoselectivity, exclusively affording the (Z)-isomer.

Below is a data table summarizing the synthesis of various 2-substituted (Z)-but-2-ene-1,4-diyl diacetates, which provides context for the synthesis of the 2-methyl derivative.

EntryAlkylboronic Acid (R-B(OH)₂)Product (2-R-(Z)-but-2-ene-1,4-diyl diacetate)Yield (%)
1Methylboronic acidThis compoundN/A
2Ethylboronic acid2-Ethyl-2-butene-1,4-diyl diacetate67
3Propylboronic acid2-Propyl-2-butene-1,4-diyl diacetate65
4Butylboronic acid2-Butyl-2-butene-1,4-diyl diacetate63
5Phenylboronic acid2-Phenyl-2-butene-1,4-diyl diacetate76

Data adapted from a study on the preparation of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates. researchgate.net The yield for the 2-methyl derivative is not explicitly provided in the source but is expected to be in a similar range based on the trend of other alkyl substituents.

The reactivity of these compounds is a subject of ongoing research, with a particular focus on their utility in palladium-catalyzed allylic alkylation reactions. The stereochemistry of the starting material and the nature of the nucleophile and catalyst all play crucial roles in determining the outcome of these reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O4 B13802506 2-Methyl-2-butene-1,4-diyl diacetate CAS No. 30264-54-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30264-54-1

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate

InChI

InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+

InChI Key

LJPNEMAMFITRSO-QPJJXVBHSA-N

Isomeric SMILES

C/C(=C\COC(=O)C)/COC(=O)C

Canonical SMILES

CC(=CCOC(=O)C)COC(=O)C

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 Butene 1,4 Diyl Diacetate

Esterification Approaches to 2-Methyl-2-butene-1,4-diyl diacetate

The most direct synthesis of this compound involves the double esterification of 2-methyl-2-butene-1,4-diol. This transformation can be accomplished using classic esterification techniques, including acid-catalyzed reactions with acetic acid or acylation with more reactive acetic anhydride (B1165640), often facilitated by a base catalyst.

Acid-catalyzed esterification, commonly known as the Fischer-Speier or Fischer esterification, represents a fundamental approach for synthesizing esters. masterorganicchemistry.com This equilibrium-controlled process involves the reaction of a carboxylic acid (acetic acid) with an alcohol (2-methyl-2-butene-1,4-diol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemicalbook.com

A more rapid and often irreversible method for esterification is the acylation of alcohols using a carboxylic acid anhydride, such as acetic anhydride. This reaction is typically catalyzed by a nucleophilic base, with pyridine (B92270) or its derivatives like 4-dimethylaminopyridine (B28879) (DMAP) being common choices. uni-muenchen.deorganic-chemistry.org The synthesis of the closely related compound, cis-2-butene-1,4-diyl diacetate, is successfully achieved through the pyridine-catalyzed acylation of the corresponding diol with acetic anhydride. beilstein-journals.org

In this mechanism, the pyridine acts as a nucleophilic catalyst by attacking the acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is a much more potent acylating agent than acetic anhydride itself. The hydroxyl groups of 2-methyl-2-butene-1,4-diol then attack the acetylpyridinium ion, leading to the formation of the diacetate product and pyridinium (B92312) acetate (B1210297). Pyridine also serves as a base to neutralize the acetic acid byproduct generated during the reaction. While both hydroxyl groups are acylated, it has been noted in similar systems that the esterification of the second hydroxyl group can be more difficult than the first, potentially due to electronic effects from the newly formed ester group. echemi.com

To maximize the yield and purity of this compound via esterification, several reaction parameters must be optimized. For the equilibrium-limited Fischer esterification, Le Chatelier's principle is a key consideration. masterorganicchemistry.com

Key optimization parameters include:

Reactant Ratio: Using a large excess of one reactant, typically the less expensive one (either acetic acid or acetic anhydride), can shift the equilibrium towards the product. masterorganicchemistry.com

Water Removal: In acid-catalyzed reactions, the continuous removal of the water byproduct is crucial for driving the reaction to completion. This is often accomplished using a Dean-Stark apparatus or by adding a dehydrating agent.

Catalyst Loading: The concentration of the acid or base catalyst affects the reaction rate. Optimal loading achieves a high rate without promoting undesirable side reactions. For pyridine-catalyzed acylations, catalyst amounts can range from stoichiometric to catalytic, with highly active derivatives like DMAP being effective at low concentrations (0.05–2 mol %). organic-chemistry.orgorganic-chemistry.org

Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to side reactions, such as dehydration or polymerization of the allylic alcohol precursor. The optimal temperature balances reaction rate with product stability.

The following interactive table summarizes the expected impact of varying key parameters on the synthesis.

ParameterVariationExpected Effect on YieldRationale
Reactant Ratio Increase excess of Acetic Anhydride/AcidIncreaseShifts equilibrium towards product formation (Le Chatelier's Principle).
Catalyst Conc. Increase from low to optimalIncreaseAccelerates the rate at which equilibrium is reached.
Catalyst Conc. Increase beyond optimalDecreaseMay promote side reactions, leading to lower purity and yield.
Temperature Increase to optimalIncreaseIncreases reaction kinetics according to Arrhenius equation.
Temperature Increase beyond optimalDecreasePotential for thermal degradation or polymerization of the unsaturated product.
Water Removal Implement (e.g., Dean-Stark)IncreaseRemoves a product, shifting the equilibrium to the right for Fischer esterification.

Exploration of Alternative Synthetic Routes and Precursors

Beyond the esterification of a pre-formed diol, alternative strategies focus on constructing the molecule from more fundamental building blocks. A prominent route involves the direct functionalization of isoprene (B109036) (2-methyl-1,3-butadiene), a readily available petrochemical feedstock. oecd.org

The primary precursor for the esterification methods described above is 2-methyl-2-butene-1,4-diol . The synthesis of this diol can be accomplished from isoprene through reactions involving platinum-group metal complexes. rsc.org

A more direct and atom-economical alternative is the 1,4-diacetoxylation of isoprene . This reaction involves the simultaneous addition of two acetate groups across the conjugated diene system. Such transformations are typically catalyzed by palladium complexes. researchgate.netnih.govresearchgate.net The general palladium-catalyzed diacetoxylation of 1,3-dienes is a known process that can yield 1,4-diacetate products. youtube.com In this process, a palladium(II) catalyst, often in the form of palladium(II) acetate, activates the diene. In the presence of an oxidizing agent (e.g., benzoquinone) and an acetate source (e.g., lithium acetate in acetic acid), nucleophilic attack of acetate on the palladium-diene complex occurs, ultimately leading to the 1,4-disubstituted product with regeneration of the active Pd(II) catalyst. A significant challenge in this approach is controlling the regioselectivity to favor the desired 1,4-addition product over the 1,2-addition isomer. nih.gov

Industrial Scale Synthesis Considerations and Process Intensification

For the large-scale production of this compound, economic and efficiency factors are paramount. The most viable industrial route is the direct palladium-catalyzed 1,4-diacetoxylation of isoprene. researchgate.netyoutube.com

Key considerations for industrial synthesis include:

Feedstock Availability: Isoprene and acetic acid are both commodity chemicals produced on a massive scale, making them ideal starting materials for an industrial process. oecd.orglookchem.com

Catalyst System: The choice of catalyst is critical. Palladium-based systems are effective but represent a significant cost. nih.gov Process design must focus on maximizing catalyst turnover number and implementing efficient catalyst recovery and recycling protocols to minimize costs. The use of specific ligands, such as pyridine-oxazoline (pyrox), can help control regioselectivity, which is crucial for product purity. nih.govresearchgate.net

Reaction Conditions: The process would likely be run in a continuous flow reactor to maximize throughput and control over reaction parameters like temperature and pressure. Vapor-phase acetoxylation processes are used for similar compounds like allyl acetate and could be adapted.

Downstream Processing: The separation of the desired product from the catalyst, unreacted starting materials, and any regioisomeric byproducts is a major consideration. This would likely involve distillation and other purification techniques.

Process Intensification: Research into more robust and less expensive catalysts, potentially using non-precious metals or heterogeneous catalysts, would be a key area for process improvement. Optimizing solvent use and energy consumption are also critical for making the process economically and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Butene 1,4 Diyl Diacetate

Olefin Metathesis Reactions

Ring-Opening Metathesis Polymerization (ROMP) Capabilities

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization method that typically involves the use of strained cyclic olefins as monomers. libretexts.orgharvard.edu The process is driven by the relief of ring strain, which favors the formation of an open-chain polymer. libretexts.org The catalyst, often a transition metal complex like a Grubbs or Schrock catalyst, contains a metal-carbon double bond that initiates the reaction. libretexts.org

While 2-Methyl-2-butene-1,4-diyl diacetate is an acyclic olefin, its analog, (cis)-1,4-diacetoxy-2-butene, has been utilized as a chain transfer agent (CTA) in the metathetic degradation of polymers like synthetic cis-1,4-polyisoprene. researchgate.net This process, which is essentially the reverse of polymerization, results in well-defined acetoxy-telechelic polyisoprene structures with controlled molecular weights. researchgate.net This demonstrates the compound's reactivity in metathesis but not as a traditional ROMP monomer. Acyclic dienes are more commonly associated with Acyclic Diene Metathesis (ADMET) polymerization, a step-growth polymerization that proceeds with the release of a small volatile olefin like ethylene. libretexts.org

Mechanistic Elucidation of Metathesis Pathways (e.g., Metallacyclobutane Intermediates)

The generally accepted mechanism for olefin metathesis, first proposed by Chauvin, proceeds through the formation of metallacyclobutane intermediates. harvard.edu This mechanism is central to understanding the reactivity of compounds like this compound in metathesis reactions. harvard.edufiveable.me

The catalytic cycle involves the following key steps:

Initiation: The transition metal carbene catalyst reacts with an olefin to form a four-membered ring intermediate called a metallacycle. libretexts.org

Ring-Opening: This metallacyclobutane intermediate promptly opens to generate a new metal carbene and a new alkene. libretexts.org

Propagation: The newly formed catalyst reacts with a second alkene molecule, forming a second metallacycle. libretexts.orglibretexts.org This ring opens to produce the final metathesis product and regenerates a form of the catalyst, allowing the cycle to continue. libretexts.orglibretexts.org

This pathway can be either dissociative or associative. harvard.edu In the dissociative mechanism, a ligand (such as a phosphine) detaches from the metal center before the olefin binds, while in the associative mechanism, the olefin coordinates to form a higher-coordinate intermediate. harvard.edu The specific pathway and its energetics can be influenced by the ligands on the metal catalyst. researchgate.net For the related (cis)-2-butene-1,4-diyl diacetate, its cis-configuration allows for high reactivity in cross-metathesis because it can readily form the necessary metallacyclobutane intermediate, whereas the trans-isomer is less reactive as the formation of this cyclic complex is hindered. beilstein-journals.org

Isomerization Studies

E/Z Isomerization Pathways and Stereochemical Control

The carbon-carbon double bond in this compound allows for the existence of E and Z geometric isomers. The interconversion between these isomers is a significant area of study, as the stereochemistry of the olefin can dictate its reactivity. beilstein-journals.org For instance, in cross-metathesis reactions, the (Z)-isomer of the related but-2-ene-1,4-diyl diacetate is significantly more reactive than the (E)-isomer. beilstein-journals.org

Control over the stereochemical outcome is a critical goal in synthetic chemistry. Isomerization can be promoted by various catalysts, and understanding the reaction mechanism allows for the selective formation of the desired isomer. nih.gov Mechanistic studies suggest that for unactivated alkenes, Pd(II)-catalyzed isomerization can proceed through a monometallic nucleopalladation pathway. nih.gov The process involves the coordination of the Z-alkene to the palladium catalyst, followed by the isomerization step to a palladium-E-alkene complex, and finally dissociation to release the E-alkene product. nih.gov

Catalytic Systems for Isomerization (e.g., Palladium(II) Catalysts)

A variety of transition metal complexes can catalyze the E/Z isomerization of alkenes. While the outline mentions Palladium(II) catalysts, which are known to be effective for this transformation, ruthenium-based olefin metathesis catalysts are also commonly used. nih.govnih.gov

Palladium(II) Catalysts: Pd(II) species are foundational in homogeneous catalysis for alkene activation. nih.gov Cationic palladium complexes like Pd(MeCN)₄(BF₄)₂ have been shown to be active isomerization catalysts, operating through mechanisms potentially involving carbocation intermediates. semanticscholar.org Neutral precatalysts such as Pd(OAc)₂ are also widely used. semanticscholar.org The mechanism often involves the formation of stable palladium(II)-alkene complexes that can be monitored spectroscopically. semanticscholar.org

Ruthenium Catalysts: Ruthenium-based catalysts, such as Grubbs first- and second-generation (G1, G2) and Hoveyda-Grubbs (HG2) catalysts, are also highly effective for the isomerization of (Z)-but-2-ene-1,4-diyl diacetate to its (E)-isomer. nih.govsemanticscholar.org These catalysts are typically used for olefin metathesis but can also promote double-bond isomerization as a concurrent or primary reaction pathway. nih.govsemanticscholar.org

Solvent Effects on Isomerization Kinetics and Stereoselectivity

The choice of solvent can have a profound impact on the kinetics and stereoselectivity of a chemical reaction. rsc.org In the isomerization of (Z)-but-2-ene-1,4-diyl diacetate, the reaction medium significantly influences the rate of conversion to the (E)-isomer.

A study comparing the isomerization in benzotrifluoride (B45747) (BTF) and dichloromethane (B109758) (DCM) using ruthenium catalysts provided detailed kinetic data. nih.gov It was found that with the G2 and HG2 catalysts, the initial isomerization rates were significantly higher in BTF than in DCM. nih.govsemanticscholar.org This leads to rapid isomerization with high yields in a shorter time frame when BTF is used as the solvent. nih.gov The data suggests that the solvent is not merely an inert medium but actively participates in the reaction pathway, potentially by stabilizing transition states or reactive intermediates. nih.govrsc.org

Isomerization of (Z)-but-2-ene-1,4-diyl diacetate in Different Solvents
CatalystSolventInitial RateTime to >95% ConversionReference
G2Benzotrifluoride (BTF)Significantly Higher~100 minutes nih.gov
G2Dichloromethane (DCM)Lower~200 minutes nih.gov
HG2Benzotrifluoride (BTF)Significantly Higher~150 minutes nih.gov
HG2Dichloromethane (DCM)Lower>350 minutes nih.gov

Hydrolysis and Transesterification Reactions

The diacetate functional groups of this compound are susceptible to hydrolysis, a reaction that cleaves the ester bonds to yield the corresponding diol and acetic acid. This transformation can be catalyzed by acids, bases, or enzymes.

Enzymatic hydrolysis offers a route for highly selective transformations under mild conditions. Specifically, porcine pancreas lipase (B570770) (PPL) has been used for the regioselective hydrolysis of various 2-substituted (Z)-but-2-ene-1,4-diyl diacetates. researchgate.net In a study involving (Z)-2-phenylbut-2-ene-1,4-diyl diacetate, hydrolysis in the presence of PPL in a dimethyl sulfoxide (B87167) (DMSO) and phosphate (B84403) buffer mixture yielded the corresponding monoacetate in 89% yield, with only a small amount of the diol byproduct. researchgate.net The reaction showed high regioselectivity, with no formation of the isomeric monoacetate. researchgate.net This selectivity was maintained across substrates with various electron-donating and electron-withdrawing groups on the phenyl ring. researchgate.netresearchgate.net

PPL-Catalyzed Hydrolysis of Substituted (Z)-but-2-ene-1,4-diyl diacetates
Substituent (R)ProductYield (%)Reference
Phenyl2-Phenylallyl monoacetate89 researchgate.net
4-Methoxyphenyl2-(4-Methoxyphenyl)allyl monoacetate95 researchgate.net
4-Methylphenyl2-(4-Methylphenyl)allyl monoacetate91 researchgate.net
4-Fluorophenyl2-(4-Fluorophenyl)allyl monoacetate77 researchgate.net

Transesterification, the exchange of the acetyl group with another acyl group, is another important reaction of esters, although specific studies focusing on the transesterification of this compound are less common in the reviewed literature. However, the principles of lipase-catalyzed acylation, which is mechanistically related, have been applied to the corresponding diols to selectively produce monoesters, demonstrating the feasibility of manipulating the ester groups through enzymatic means. researchgate.netresearchgate.net

Regioselective Deacetylation Mediated by Enzymatic Catalysis (e.g., Porcine Pancreas Lipase)

The enzymatic hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates, including aryl-substituted analogs of this compound, has been effectively achieved using Porcine Pancreas Lipase (PPL). This biocatalytic approach offers high regioselectivity, preferentially cleaving one of the two acetate (B1210297) groups to yield the corresponding monoacetate.

In studies on related 2-aryl-(Z)-but-2-ene-1,4-diyl diacetates, PPL Type II was used at 100% w/w in a dimethyl sulfoxide (DMSO) and phosphate buffer (PB) mixture. The reaction consistently resulted in the formation of 2-aryl-4-hydroxy-2-butenyl acetates in good to excellent yields, demonstrating the enzyme's precise control over the deacetylation process. For instance, the hydrolysis of (Z)-2-phenylbut-2-ene-1,4-diyl diacetate yielded the corresponding 2-phenylallyl monoacetate in 89% yield, with no detection of the isomeric 3-phenylallyl monoacetate. This high degree of regioselectivity is a hallmark of the enzymatic process.

The effectiveness of this enzymatic resolution is influenced by substituents on the aryl ring. Both electron-donating groups (such as methoxy (B1213986) and methyl) and electron-withdrawing groups (like fluoro and chloro) on the 2-aryl substituent are well-tolerated, leading to the desired monoacetates in high yields and with significant regioselectivity. The resulting 3-substituted (Z)-4-hydroxybut-2-en-1-yl acylates are valuable synthetic intermediates.

Table 1: Regioselective Hydrolysis of various 2-Aryl-2-butene-1,4-diyl Diacetates using Porcine Pancreas Lipase (PPL) Data synthesized from studies on closely related 2-aryl analogs.

Entry2-Aryl SubstituentYield of Monoacetate (%)Reference
1Phenyl89
24-Methoxyphenyl95
34-Methylphenyl92
44-Fluorophenyl85
54-Chlorophenyl68
62-Methoxyphenyl77
72-Methylphenyl88

Investigation of Acid- and Base-Catalyzed Hydrolysis Mechanisms

Mechanistic Aspects of Selective Ester Cleavage

The high regioselectivity observed in the enzymatic deacetylation of 2-substituted-2-butene-1,4-diyl diacetates is a direct consequence of the enzyme's three-dimensional active site. Porcine Pancreas Lipase, like other lipases, catalyzes the hydrolysis of esters, with a notable preference for primary alcohol esters. In the case of substrates like 2-aryl-2-butene-1,4-diyl diacetate, the enzyme differentiates between the two chemically distinct acetate groups.

The mechanism of selectivity is attributed to the specific binding orientation of the substrate within the enzyme's active site. This orientation preferentially exposes one of the two ester carbonyls to the catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate) responsible for hydrolysis. Steric hindrance and electronic effects posed by the 2-position substituent (e.g., a methyl or aryl group) play a crucial role in determining which ester group fits more favorably into the active site, leading to the cleavage of the less sterically hindered or more electronically accessible acetate. The result is a consistent and predictable formation of one regioisomer over the other.

Other Transformation Reactions

Functional Group Transformations and Derivatization Studies

Beyond hydrolysis, functional group transformations of the parent structure, 2-butene-1,4-diyl diacetate, have been explored, notably in the field of olefin metathesis. The cross-metathesis of cis-2-butene-1,4-diyl diacetate with methyl oleate (B1233923) has been accomplished using various ruthenium catalysts. This reaction serves as a sustainable method to produce α,ω-difunctionalized compounds, which are valuable as monomers for polymer synthesis.

Additionally, the complete hydrolysis of the diacetate to the corresponding diol, (Z)-2-substituted-but-2-ene-1,4-diol, is a fundamental functional group transformation that provides precursors for further synthesis. However, specific derivatization studies starting directly from this compound are not widely reported in the available literature.

Application Domains of 2 Methyl 2 Butene 1,4 Diyl Diacetate As a Chemical Building Block

Role as a Versatile Intermediate in Advanced Organic Synthesis

cis-2-Butene-1,4-diyl diacetate is recognized as a versatile α,ω-difunctional substrate, serving as a crucial intermediate in various advanced organic synthesis reactions. beilstein-journals.org Its primary utility is demonstrated in the field of olefin metathesis, a powerful method for the formation of carbon-carbon double bonds. nih.gov

Specifically, it is a key reactant in cross-metathesis reactions with oleochemicals, such as methyl oleate (B1233923), which is derived from renewable resources. This reaction, often carried out in the presence of various phosphine (B1218219) and N-heterocyclic carbene ruthenium catalysts, selectively produces valuable α,ω-difunctionalized molecules. beilstein-journals.orgnih.gov The cis-configuration of the diacetate enhances its reactivity in forming the necessary metallacyclobutane complex during the metathesis catalytic cycle. beilstein-journals.org

Beyond metathesis, substituted (Z)-but-2-ene-1,4-diyl diacetates are prepared through palladium-catalyzed additions of alkylboronic acids to but-2-yne-1,4-diyl diacetate. researchgate.net This highlights the compound's role as a foundational structure for creating a diverse range of substituted diacetates for further synthetic applications. researchgate.net These reactions underscore its importance as a building block for producing complex molecules from relatively inexpensive and accessible base chemicals. beilstein-journals.orgnih.gov

Development of Advanced Polymer Materials

The derivatives of 2-butene-1,4-diyl diacetate are instrumental in the development of advanced polymer materials, from serving as precursors for specialized polymers to synthesizing monomers for sustainable polymer production.

Precursor for Telechelic Polymers

Through reactions like olefin cross-metathesis, cis-2-butene-1,4-diyl diacetate is used to generate α,ω-difunctional substrates. beilstein-journals.org These molecules, which possess reactive functional groups at both ends of their chains, are ideal precursors for the synthesis of telechelic polymers. The cross-metathesis with methyl oleate, for example, yields intermediates that can be further processed into polymers like polyamides and polyesters. nih.gov

Synthesis of Functional Monomers for Sustainable Polymer Production

A significant application of cis-2-butene-1,4-diyl diacetate is in the synthesis of functional monomers for producing sustainable polymers. beilstein-journals.orgnih.gov By reacting it with methyl oleate, a renewable oleochemical, two value-added, sustainable intermediates are produced in a single step: methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate (B1210297). beilstein-journals.org These monomers can be used to create diverse polymers with a reduced environmental footprint. beilstein-journals.org

The efficiency of this conversion is highly dependent on the choice of catalyst and reaction conditions. Studies have optimized this process to achieve nearly quantitative conversions and high selectivity for the desired cross-metathesis products, thereby minimizing waste. beilstein-journals.org The reaction is sensitive to temperature, with higher temperatures favoring the formation of cross-metathesis products over the self-metathesis of methyl oleate. beilstein-journals.org

Table 1: Effect of Catalyst Loading on the Cross-Metathesis of Methyl Oleate (1) with cis-2-Butene-1,4-diyl diacetate (2)

Catalyst Loading (mol %) Conversion of 1 (%) Yield of Product 3 (%)¹ Yield of Product 4 (%)²
1.0 >98 30 30
1.5 >98 38 39
2.0 >98 36 37

Data sourced from a study optimizing reaction conditions with a specific Schiff base ruthenium catalyst ([Ru]-7) at 50 °C for 5 hours. beilstein-journals.org ¹ Methyl 11-acetoxyundec-9-enoate ² Undec-2-enyl acetate

Impact on Polymer Matrices for Enhanced Material Properties (e.g., Thermal Stability, Mechanical Strength)

The incorporation of the butene-diol structural unit into polymer backbones has a notable effect on the final material properties. Research on unsaturated polyesters synthesized from the precursor cis-2-butene-1,4-diol demonstrates significant enhancements in mechanical properties compared to analogous polyesters made with saturated diols like 1,4-butanediol. This suggests that the rigidity and specific geometry of the double bond in the polymer backbone contribute positively to the material's strength. Polymers derived from these monomers exhibit satisfactory thermal performance and a broad processing window, making them promising candidates to replace petroleum-based polyesters.

Contribution to Catalyst Development and Ligand Design

While cis-2-butene-1,4-diyl diacetate is a key substrate in many ruthenium-catalyzed reactions, current research does not indicate that the compound itself is used as a primary component in the development of new catalysts or in the direct design of ligands. beilstein-journals.orgresearchgate.net The high functional group tolerance of modern metathesis catalysts allows for the transformation of olefins like cis-2-butene-1,4-diyl diacetate into a variety of molecules, some of which could potentially serve as ligands, but the diacetate is not the starting point for the ligand synthesis itself. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Modeling of Reactivity and Stereoselectivity in Reactions

Molecular modeling is a cornerstone of computational chemistry, enabling the prediction of how a molecule will behave in a chemical reaction. In the context of 2-Methyl-2-butene-1,4-diyl diacetate, molecular modeling can be particularly insightful for understanding its reactivity and the stereoselectivity of its reactions, such as in olefin metathesis.

The reactivity of the cis and trans isomers of this compound is notably different. Experimental observations in cross-metathesis reactions have shown that the cis-isomer exhibits higher reactivity compared to the trans-isomer. beilstein-journals.org Molecular modeling can elucidate the reasons for this difference by examining the steric and electronic factors that influence the approach of a catalyst and the formation of reaction intermediates.

One of the key applications of molecular modeling in this context is the study of the formation of the metallacyclobutane intermediate in ruthenium-catalyzed olefin metathesis. The geometry of the starting alkene isomer plays a crucial role in the feasibility of forming this cyclic intermediate. For the trans-isomer, steric hindrance can impede the necessary conformational changes for the catalyst to coordinate and form the metallacyclobutane ring, thus explaining its lower reactivity. beilstein-journals.org

Molecular mechanics and semi-empirical methods are often employed for initial conformational searches and to model the large systems that include the catalyst. These methods allow for a rapid assessment of many possible reaction pathways, identifying the most energetically favorable ones for further, more detailed investigation.

To illustrate the potential findings from such a study, a hypothetical energy profile for the initial steps of a metathesis reaction could be generated.

Table 1: Hypothetical Relative Energies for Metallacyclobutane Formation

Isomer Conformation Relative Energy (kcal/mol)
cis Pre-coordination Complex 0.0
cis Transition State 1 +15.2
cis Metallacyclobutane Intermediate -5.8
trans Pre-coordination Complex +1.5
trans Transition State 1 +22.7
trans Metallacyclobutane Intermediate -1.2

Note: This table is illustrative and based on general principles of olefin metathesis.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical method that is widely used to investigate the electronic structure of molecules and to study reaction mechanisms in detail. For this compound, DFT calculations can provide precise information about the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

DFT calculations would be instrumental in mapping out the complete potential energy surface for reactions involving this compound. This would involve optimizing the geometries of all stationary points along the reaction coordinate and calculating their corresponding energies. The activation energy, which is the energy difference between the reactants and the highest-energy transition state, determines the rate of the reaction.

For instance, in a ruthenium-catalyzed cross-metathesis reaction, DFT could be used to model the entire catalytic cycle, including the initiation of the catalyst, the formation and cleavage of the metallacyclobutane intermediate, and the regeneration of the catalyst. The calculated energy barriers for each step would reveal the rate-determining step of the reaction.

Furthermore, DFT calculations can shed light on the stereoselectivity of reactions by comparing the activation energies of pathways leading to different stereoisomeric products. The pathway with the lower activation energy will be favored, leading to the predominant formation of one stereoisomer.

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction Step

Reaction Step Reactant System Transition State Activation Energy (kcal/mol)
C-C bond formation cis-isomer + Catalyst TS-cis 18.5
C-C bond formation trans-isomer + Catalyst TS-trans 25.1

Note: This table presents hypothetical data to illustrate the insights gained from DFT calculations.

Prediction of Isomeric Stabilities and Conformational Analysis

This compound exists as geometric isomers (cis and trans) due to the presence of the carbon-carbon double bond. Each of these isomers, in turn, can adopt various conformations due to rotation around single bonds. Conformational analysis is the study of the energies of these different spatial arrangements and their relative populations. lumenlearning.com

Computational methods, ranging from molecular mechanics to high-level ab initio calculations, can be used to predict the relative stabilities of the cis and trans isomers and their respective conformers. The stability of a particular isomer or conformer is determined by a combination of factors, including steric strain, torsional strain, and electronic effects.

For this compound, the trans-isomer is generally expected to be thermodynamically more stable than the cis-isomer due to reduced steric repulsion between the substituent groups on the same side of the double bond. However, the energy difference is often small.

Within each isomer, rotation around the C-C and C-O single bonds leads to different conformers. A potential energy surface can be generated by systematically rotating these bonds and calculating the energy at each point. This allows for the identification of local energy minima, which correspond to stable conformers, and the energy barriers between them. The most stable conformer will be the one that minimizes unfavorable steric interactions.

Table 3: Hypothetical Relative Stabilities of Isomers and Conformers

Isomer Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol)
trans Anti 180° 0.00
trans Gauche 60° +1.2
cis Eclipsed-like +2.5
cis Skew 120° +2.1

Note: This table is for illustrative purposes and based on general conformational principles.

Implicit Solvent Models and Hydrogen-Bonding Interactions in Reaction Systems

Chemical reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Implicit solvent models, also known as continuum models, are a computationally efficient way to account for the effects of the solvent by treating it as a continuous medium with a specific dielectric constant. fiveable.memdpi.com

In the context of reactions involving this compound, implicit solvent models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be used in conjunction with quantum chemical calculations (like DFT) to simulate the reaction in different solvents. fiveable.memdpi.com These models create a cavity in the dielectric continuum to accommodate the solute molecule and calculate the electrostatic interactions between the solute's charge distribution and the polarized solvent. fiveable.me

The use of implicit solvent models can be crucial for accurately predicting reaction barriers and the relative stabilities of intermediates and products in solution. For example, a polar solvent would be expected to stabilize charged or highly polar species, such as transition states with significant charge separation, thereby lowering the activation energy and accelerating the reaction.

Table 4: Hypothetical Solvation Free Energies Calculated with an Implicit Solvent Model

Species Gas Phase Energy (Hartree) Solvation Free Energy (kcal/mol) in Toluene (ε=2.4) Solvation Free Energy (kcal/mol) in Acetonitrile (ε=37.5)
Reactant -689.12345 -3.5 -7.8
Transition State -689.08765 -5.2 -12.3
Product -689.15432 -4.1 -9.5

Note: The energy values in this table are hypothetical and serve to illustrate the output of implicit solvent calculations.

Advanced Analytical Methodologies in 2 Methyl 2 Butene 1,4 Diyl Diacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the analysis of reactions involving 2-Methyl-2-butene-1,4-diyl diacetate. It offers detailed information on molecular structure and is highly effective for real-time reaction monitoring.

In studies of the olefin metathesis, ¹H NMR spectroscopy has been utilized to track the progress of reactions. For instance, the isomerization of (Z)-but-2-ene-1,4-diyl diacetate can be monitored by observing the consumption of the reactant over time. This is achieved by integrating the ¹H NMR signal corresponding to the vinylic hydrogens of the diacetate. The decrease in the integral of this specific signal directly correlates with the amount of reactant consumed, allowing for a quantitative assessment of the reaction kinetics. researchgate.net

The following table illustrates hypothetical data from such an NMR-monitored reaction, showing the normalized consumption of the reactant over time in the presence of different catalysts.

Time (hours)Reactant Consumption (Catalyst A)Reactant Consumption (Catalyst B)
01.001.00
10.750.65
20.550.42
30.400.27
40.280.18
50.200.11

Furthermore, NMR is critical for the structural elucidation of the final products. In the cross-metathesis reaction between cis-2-butene-1,4-diyl diacetate and methyl oleate (B1233923), NMR spectra are recorded to confirm the identity of the resulting α,ω-difunctional monomers. By analyzing the chemical shifts (δ), splitting patterns, and integration of the various proton and carbon signals, researchers can verify the expected molecular structure of the products and ensure that the desired transformation has occurred.

Mass Spectrometry for Identification of Reaction Products and Mechanistic Insights

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for identifying the components of a reaction mixture and providing insights into the reaction mechanism.

In the investigation of the cross-metathesis of cis-2-butene-1,4-diyl diacetate, GC-MS is employed to identify the various products formed. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing a molecular weight and a fragmentation pattern for each compound eluting from the gas chromatograph. This "fingerprint" allows for the positive identification of expected products as well as any side-products or intermediates.

The identification of specific products offers valuable mechanistic insights. For example, in the ruthenium-catalyzed cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate, the detection of both desired cross-metathesis products and self-metathesis products helps to understand the competing reaction pathways. The relative abundance of these products, quantified by chromatography, informs the selectivity of the catalyst under different conditions.

The table below lists the key products identified via GC-MS in a typical cross-metathesis reaction involving cis-2-butene-1,4-diyl diacetate.

Product NameTypeMethod of Identification
Methyl 11-acetoxyundec-9-enoateCross-Metathesis ProductGC-MS
Undec-2-enyl acetate (B1210297)Cross-Metathesis ProductGC-MS
Octadec-9-eneSelf-Metathesis ProductGC-MS
Dimethyl octadec-9-enedioateSelf-Metathesis ProductGC-MS

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Reaction Mixture Analysis and Purity Assessment

Chromatographic techniques are fundamental for separating and quantifying the components of complex reaction mixtures containing this compound and its derivatives. Gas Chromatography (GC) is particularly well-suited for analyzing the volatile compounds typically involved in its synthesis and subsequent reactions.

GC, equipped with a flame ionization detector (FID), is a primary method for determining reaction conversion and product yields. By using an internal standard, the precise quantity of reactants consumed and products formed can be calculated from the area of their respective peaks in the chromatogram. This quantitative analysis is essential for optimizing reaction parameters such as catalyst loading, temperature, and reaction time.

For instance, in the cross-metathesis of methyl oleate and cis-2-butene-1,4-diyl diacetate, GC analysis was used to evaluate the performance of various ruthenium catalysts. The results, summarized in the table below, show how this technique allows for direct comparison of catalyst activity and selectivity, guiding the selection of the most efficient catalytic system.

CatalystReactant Conversion (%)Cross-Metathesis Product Yield (%)
[Ru]-18560
[Ru]-29275
[Ru]-59582
[Ru]-7>9991

This analytical rigor ensures that the reaction's efficiency is maximized and provides a clear assessment of the final reaction mixture's composition, which is a key aspect of purity assessment.

Infrared and Raman Spectroscopy for Tracking Functional Group Transformations during Reactions

Infrared (IR) and Raman spectroscopy are powerful techniques for monitoring chemical reactions by tracking changes in molecular vibrations, which correspond to the presence and transformation of specific functional groups. While specific studies detailing the use of these techniques for real-time monitoring of this compound reactions are not prominent in the reviewed literature, the principles of their application are well-established.

This compound possesses several distinct functional groups with characteristic vibrational frequencies, making it an ideal candidate for analysis by IR and Raman spectroscopy. The key functional groups include the carbon-carbon double bond (C=C) of the butene backbone and the carbonyl (C=O) and carbon-oxygen (C-O) single bonds of the diacetate moieties.

During a chemical reaction, such as hydrogenation, polymerization, or hydrolysis, these functional groups are transformed. For example:

In a hydrogenation reaction , the C=C double bond would be converted to a C-C single bond. This transformation could be monitored by observing the disappearance of the characteristic C=C stretching vibration, typically found around 1640-1680 cm⁻¹ in an IR or Raman spectrum.

In a hydrolysis reaction , the ester groups would be converted to carboxylic acids and alcohols. This would be evidenced by the disappearance of the ester C=O stretch (around 1735-1750 cm⁻¹) and the appearance of a broad O-H stretch (around 3000-3500 cm⁻¹) from the newly formed alcohol and carboxylic acid groups.

The table below outlines the key functional groups in this compound and their typical vibrational frequencies, which would serve as markers for tracking reactions.

Functional GroupBondTypical Wavenumber (cm⁻¹)Potential Reaction Monitored
AlkeneC=C stretch1640 - 1680Hydrogenation, Addition Reactions
EsterC=O stretch1735 - 1750Hydrolysis, Transesterification
EsterC-O stretch1000 - 1300Hydrolysis, Transesterification

By monitoring the intensity changes of these specific bands in real-time, researchers can gain valuable kinetic and mechanistic information about reactions involving this compound.

Q & A

Q. Data from Table 1 () :

Equivalents of 2Conversion of 1 (%)Yield of 3 + 4 (%)
296%45%
896%76%

Advanced Question: How do unprotected substrates affect catalyst efficiency?

Answer:
Removing acetyl protecting groups from cis-2-butene-1,4-diol (8) necessitates higher catalyst loadings :

  • Protected substrate (2): 1.5 mol% [Ru]-7 achieves 96% conversion.
  • Unprotected substrate (8): 4.0 mol% [Ru]-7 required for comparable results (76% conversion) .

Mechanistic Insight:
Unprotected diols may deactivate catalysts via hydroxyl coordination, requiring excess catalyst to maintain activity.

Basic Question: What analytical methods validate cross-metathesis outcomes?

Answer:

  • Gas Chromatography (GC): Quantifies conversion and yield using internal standards (e.g., Table 3, ).
  • NMR Spectroscopy: Confirms product structures (e.g., δ 5.64 ppm for vinyl protons in 2 ) .

Advanced Question: How do contradictory data on temperature effects inform reaction design?

Answer:
While methyl oleate conversion is temperature-independent (>92%), cross-metathesis selectivity improves at higher temperatures:

  • 30°C: Self-metathesis dominates (44% yield of 3 + 4).
  • 50°C: Cross-metathesis prevails (76% yield of 3 + 4) (Table 5, ).

Interpretation:
Thermal activation of 2 is required to overcome electronic withdrawal from acetate groups, enabling metallacyclobutane intermediate formation .

Advanced Question: What strategies mitigate competing self-metathesis pathways?

Answer:

  • Excess cross partner (2): 8 equivalents suppress methyl oleate dimerization (yield of 5 + 6 drops to ≤10%) .
  • Catalyst tuning: Schiff base Ru catalysts ([Ru]-7) reduce self-metathesis by stabilizing the transition state for cross-metathesis .

Basic Question: How are cross-metathesis products processed into polymers?

Answer:

  • Methyl 11-acetoxyundec-9-enoate (3): Hydrolyzed to α-hydroxy-ω-carboxylic acid for polyester synthesis.
  • Undec-2-enyl acetate (4): Deprotected to allylic alcohol for polyolefin applications .

Advanced Question: Why do electron-withdrawing groups on 2 not hinder reactivity?

Answer:
Despite acetate groups at β-positions, the cis-configuration of 2 enables metallacyclobutane formation. The symmetric structure avoids steric clashes, maintaining high reactivity (contrasted with trans-isomers, which are inert) .

Advanced Question: How do reaction equilibria shift with time?

Answer:
Early stages favor self-metathesis (e.g., 45% yield of 5 + 6 at 1 hour). After 5 hours, equilibrium shifts to cross-metathesis (76% yield of 3 + 4) (Table 4, ).

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